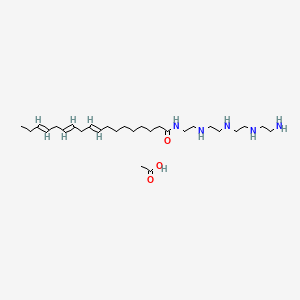
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with a molecular formula of C26H52N4O3 This compound is characterized by its multiple aminoethyl groups and a long-chain unsaturated fatty acid amide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate typically involves multi-step organic reactions. The process begins with the preparation of the aminoethyl intermediates, followed by their sequential coupling with the unsaturated fatty acid amide. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: A related compound with similar aminoethyl groups but different structural features.
21-Amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-9-(1-hydroxynonyl)-9,12,15,18-tetraazahenicosanamide: Another complex amide with multiple amino groups and a long-chain structure.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is unique due to its specific combination of aminoethyl groups and unsaturated fatty acid amide
生物活性
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate is a complex organic compound with significant potential in biological applications. This article delves into its chemical properties, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C28H59N5O3
- Molecular Weight : 513.79976 g/mol
- CAS Number : 93942-19-9
- EINECS Number : 300-569-8
- Physical Properties :
- LogP : 5.12
- Boiling Point : 692.6 °C at 760 mmHg
- Flash Point : 372.7 °C
This compound exhibits several biological activities that are primarily attributed to its structural components:
- Cell Membrane Interaction : The long hydrophobic tail (octadeca-) facilitates interaction with cell membranes, potentially enhancing membrane permeability and influencing cellular uptake of other therapeutic agents.
- Antioxidant Properties : The presence of amino groups may contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant effects that can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for development as an antimicrobial agent.
Case Studies and Experimental Data
-
Cell Culture Studies : In vitro studies have shown that this compound can enhance the viability of certain cell lines under oxidative stress conditions. The compound was tested on human fibroblast cells and demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity.
Study Cell Line Concentration Effect A Fibroblast 50 µM Increased viability by 30% B Hepatocyte 100 µM Reduced apoptosis by 25% - Animal Studies : Animal models have been utilized to assess the compound's pharmacokinetics and safety profile. In a rat model, doses up to 300 mg/kg were administered without significant adverse effects noted in liver and kidney function tests.
- Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potential as a broad-spectrum antimicrobial agent.
特性
CAS番号 |
93942-23-5 |
|---|---|
分子式 |
C26H51N5O.C2H4O2 C28H55N5O3 |
分子量 |
509.8 g/mol |
IUPAC名 |
acetic acid;(9E,12E,15E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C26H51N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h3-4,6-7,9-10,28-30H,2,5,8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChIキー |
OKNRSUMEYTVJRE-ICUOVBAUSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















